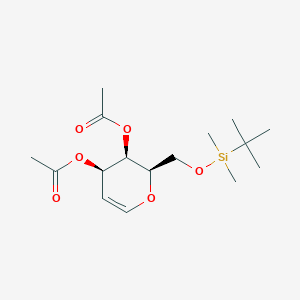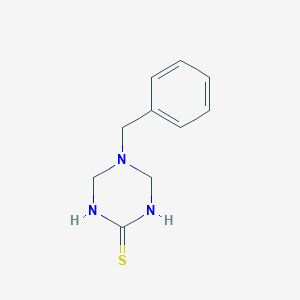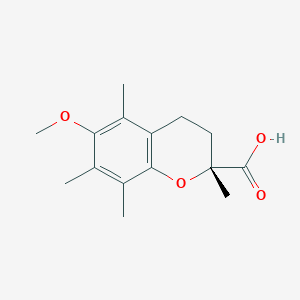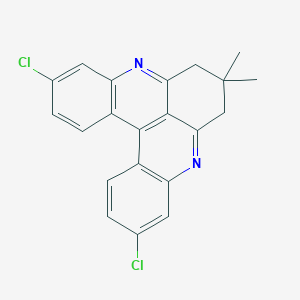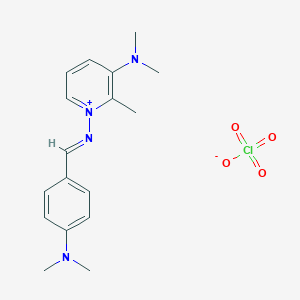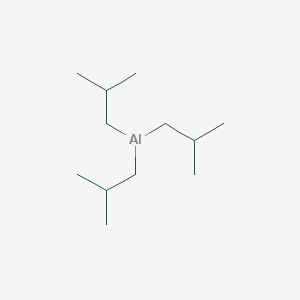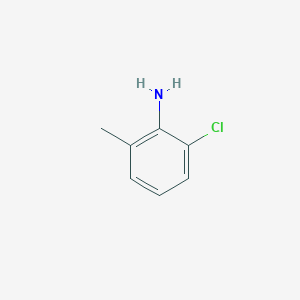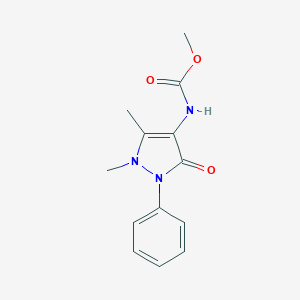
MDCC
Vue d'ensemble
Description
Anti-mitotic Potential of Coumarin Derivatives
The study of coumarin derivatives has revealed significant anti-mitotic properties, particularly in the context of drug-resistant cancer cells. A novel synthetic compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, has been investigated for its efficacy against a 5-fluorouracil-resistant human gastric cancer cell line, SNU620/5-FU, and its parental cell SNU-620. The compound demonstrated anti-proliferative effects by destabilizing microtubules and inducing mitotic arrest. Additionally, it was found to enhance caspase-dependent apoptotic cell death through the downregulation of anti-apoptotic genes, suggesting its potential as a microtubule inhibitor for chemotherapy in drug-resistant cancers .
Dye Aggregation and Complex Formation
The compound 7-(Diethylamino)-coumarin-3-carboxylic acid has diverse applications, including use as a laser dye, fluorescent label, and biomedical inhibitor. However, its tendency to aggregate has led to inconsistent reports of its optoelectronic properties. Studies have shown that the dye's ultraviolet-visible absorption and fluorescence spectra vary significantly across different solvents, such as cyclohexane, ethanol, and dimethyl sulfoxide (DMSO). Through experimental analysis and quantum calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers have identified J-aggregates of the compound and provided insights into its distinct aggregation characteristics, which differ from those of similar compounds like coumarin 343 .
Synthesis and Fluorescence Properties
Substituted 7-aminocoumarin-3-carboxylate derivatives have been synthesized, including compounds with potential as fluorescent labeling reagents for thiol groups in proteins. Specifically, derivatives with 4-trifluoromethyl or 6-bromo substituents have been created, with the former exhibiting a significant Stokes shift. Despite this, both new coumarins displayed low fluorescence quantum yields (ϕf). The presence of a 4-trifluoromethyl substituent also made the 3-carboxamide group unusually prone to hydrolysis. Additional bromination of ethyl 7-diethylaminocoumarin-3-carboxylate led to various bromo derivatives, with the 8-bromo-7-monoethylamino compound showing a ϕf 100-fold greater than its diethylamino analogue. Fluorescence lifetime measurements support the twisted intramolecular charge transfer (TICT) model as an explanation for these differences in ϕf .
Applications De Recherche Scientifique
Détection biologique fluorescente
MDCC est utilisé comme un dispositif de détection biologique fluorescent en raison de sa capacité à émettre de la lumière lorsqu'il est excité par une longueur d'onde particulière. Cette propriété est particulièrement utile pour détecter et mesurer les substances biologiques .
Mesures en temps réel dans les réactions enzymatiques
Lorsqu'il est conjugué à une protéine mutante de liaison au phosphate, this compound sert d'outil de mesure en temps réel pour la libération de phosphates inorganiques au cours des réactions enzymatiques. Cette application est cruciale pour comprendre la cinétique et les mécanismes de la fonction enzymatique .
Expériences de transfert d'énergie de fluorescence intramoléculaire (FRET)
This compound est utilisé dans les expériences FRET pour étudier le repliement des protéines, les changements conformationnels et les interactions. FRET est une technique qui peut fournir des informations sur la proximité de deux molécules fluorescentes, ce qui est précieux dans l'étude de la dynamique moléculaire .
Sonde réactive aux thiols pour le marquage des protéines
En tant que sonde réactive aux thiols, this compound est utilisé pour le marquage des protéines. Cette application est importante pour le suivi et l'observation des protéines dans divers systèmes biologiques, aidant à la visualisation de la localisation et des mouvements des protéines .
Développement de sondes spécifiques pour le phosphate inorganique
This compound a été utilisé pour préparer des sondes spécifiques pour le phosphate inorganique. Ces sondes sont essentielles pour étudier les voies métaboliques et les activités enzymatiques qui impliquent des groupes phosphate .
BioRéactif pour les tests de fluorescence
Avec sa haute pureté et sa convenance pour la fluorescence, this compound est un BioRéactif précieux pour divers tests de fluorescence. Ces tests sont essentiels dans la recherche en biochimie et en biologie moléculaire pour analyser les fonctions et les structures cellulaires .
Étude des inhibiteurs enzymatiques
La sensibilité de this compound à la libération de phosphate en fait un excellent outil pour étudier les effets d'inhibiteurs enzymatiques potentiels. En surveillant l'activité enzymatique en présence de ces inhibiteurs, les chercheurs peuvent développer de nouveaux médicaments et traitements .
Recherche pharmaceutique
En recherche pharmaceutique, les propriétés fluorescentes de this compound sont exploitées pour étudier les interactions des médicaments avec les protéines. Cette application est vitale pour la conception de médicaments et la compréhension de la manière dont les médicaments exercent leurs effets au niveau moléculaire .
Mécanisme D'action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Orientations Futures
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is utilized for intramolecular fluorescence energy transfer (FRET) experiments . It has been used for preparing specific probes for inorganic phosphate . These applications suggest potential future directions in the field of fluorescence-based biological sensing and protein labeling.
Propriétés
IUPAC Name |
7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPRUQVJIJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166097 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156571-46-9 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is MDCC used to study Marek's Disease?
A1: this compound is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching this compound to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []
Q2: Does this compound directly interact with the Marek's Disease Virus (MDV)?
A2: The provided research does not indicate a direct interaction between this compound and MDV.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research does not explicitly state the molecular formula and weight of this compound, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.
Q4: How does this compound perform as a fluorescent probe?
A4: this compound exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



